molecular formula C14H10FNO2 B6376308 3-Cyano-5-(5-fluoro-2-methoxyphenyl)phenol, 95% CAS No. 1261942-05-5

3-Cyano-5-(5-fluoro-2-methoxyphenyl)phenol, 95%

Cat. No. B6376308
CAS RN: 1261942-05-5
M. Wt: 243.23 g/mol
InChI Key: XVAJRHFJCWOCMW-UHFFFAOYSA-N
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Description

3-Cyano-5-(5-fluoro-2-methoxyphenyl)phenol, 95% (3-C5F2MPP) is a synthetic compound that has been gaining attention in recent years due to its wide range of potential applications in scientific research. This compound has been used in a variety of research applications, including biochemical and physiological studies, synthesis of other compounds, and lab experiments.

Scientific Research Applications

3-Cyano-5-(5-fluoro-2-methoxyphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used in synthesis of other compounds, such as 3-cyano-5-(5-fluoro-2-methoxybenzyl)phenol and 3-cyano-5-(5-fluoro-2-methoxybenzyl)benzaldehyde. It has also been used in biochemical and physiological studies, such as studies on the effects of 3-Cyano-5-(5-fluoro-2-methoxyphenyl)phenol, 95% on the immune system and the inhibition of enzymes. Additionally, 3-Cyano-5-(5-fluoro-2-methoxyphenyl)phenol, 95% has been used in lab experiments, such as the synthesis of 3-cyano-5-(5-fluoro-2-methoxybenzyl)benzaldehyde.

Mechanism of Action

The mechanism of action of 3-Cyano-5-(5-fluoro-2-methoxyphenyl)phenol, 95% is still not fully understood. However, it has been suggested that 3-Cyano-5-(5-fluoro-2-methoxyphenyl)phenol, 95% may act as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2). Additionally, it has been suggested that 3-Cyano-5-(5-fluoro-2-methoxyphenyl)phenol, 95% may act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α).
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Cyano-5-(5-fluoro-2-methoxyphenyl)phenol, 95% are not fully understood. However, studies have suggested that 3-Cyano-5-(5-fluoro-2-methoxyphenyl)phenol, 95% may have anti-inflammatory, anti-oxidant, and anti-cancer properties. Additionally, 3-Cyano-5-(5-fluoro-2-methoxyphenyl)phenol, 95% has been shown to inhibit the growth of a variety of cancer cell lines, including breast, colon, and prostate cancer cell lines.

Advantages and Limitations for Lab Experiments

3-Cyano-5-(5-fluoro-2-methoxyphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound, making it suitable for use in a variety of experiments. Additionally, it is relatively easy to synthesize and is commercially available in 95% pure form. However, there are some limitations to the use of 3-Cyano-5-(5-fluoro-2-methoxyphenyl)phenol, 95% in laboratory experiments. It is a relatively expensive compound and is not widely available in large quantities. Additionally, its mechanism of action is still not fully understood, making it difficult to predict the effects of 3-Cyano-5-(5-fluoro-2-methoxyphenyl)phenol, 95% on a given system.

Future Directions

There are several potential future directions for research on 3-Cyano-5-(5-fluoro-2-methoxyphenyl)phenol, 95%. Further research into the mechanism of action of 3-Cyano-5-(5-fluoro-2-methoxyphenyl)phenol, 95% is needed to better understand its effects on biochemical and physiological systems. Additionally, further research into the synthesis of 3-Cyano-5-(5-fluoro-2-methoxyphenyl)phenol, 95% is needed to develop more efficient and cost-effective methods of production. Finally, further research into the potential applications of 3-Cyano-5-(5-fluoro-2-methoxyphenyl)phenol, 95% is needed to explore its potential therapeutic and industrial uses.

Synthesis Methods

The synthesis of 3-Cyano-5-(5-fluoro-2-methoxyphenyl)phenol, 95% is achieved through a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 5-fluoro-2-methoxyphenol and 3-chloropropionyl chloride in the presence of a base, such as potassium carbonate or sodium hydroxide. This reaction yields 3-cyano-5-(5-fluoro-2-methoxyphenyl)phenol, which is then purified by column chromatography. The final step involves the recrystallization of the compound in a solvent, such as ethanol or methanol, to yield a 95% pure form of 3-Cyano-5-(5-fluoro-2-methoxyphenyl)phenol, 95%.

properties

IUPAC Name

3-(5-fluoro-2-methoxyphenyl)-5-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO2/c1-18-14-3-2-11(15)7-13(14)10-4-9(8-16)5-12(17)6-10/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVAJRHFJCWOCMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=CC(=CC(=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30684796
Record name 5'-Fluoro-5-hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-5-(5-fluoro-2-methoxyphenyl)phenol

CAS RN

1261942-05-5
Record name [1,1′-Biphenyl]-3-carbonitrile, 5′-fluoro-5-hydroxy-2′-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261942-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5'-Fluoro-5-hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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